molecular formula C8H15NO B15297618 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B15297618
M. Wt: 141.21 g/mol
InChI Key: RURHYMHHMTUJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-1-methyl-2-azabicyclo[211]hexane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework

Preparation Methods

The synthesis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through various transformations. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a bioisostere, which can modulate the solubility, activity, and conformational restriction of drug candidates . In materials science, its unique bicyclic structure makes it a valuable building block for the development of new materials with enhanced properties. Additionally, it may have applications in the synthesis of bio-active compounds and other specialized chemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C8H15NO/c1-7-3-8(4-7,5-9-7)6-10-2/h9H,3-6H2,1-2H3

InChI Key

RURHYMHHMTUJMK-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CN2)COC

Origin of Product

United States

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